molecular formula C18H22ClNO4 B3083020 Benzo[1,3]dioxol-5-ylmethyl-(3-ethoxy-4-methoxy-benzyl)-amine hydrochloride CAS No. 1135238-32-2

Benzo[1,3]dioxol-5-ylmethyl-(3-ethoxy-4-methoxy-benzyl)-amine hydrochloride

Cat. No.: B3083020
CAS No.: 1135238-32-2
M. Wt: 351.8 g/mol
InChI Key: OJVVUABMBVJUEA-UHFFFAOYSA-N
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Description

The compound seems to be a derivative of the benzo[d][1,3]dioxol-5-ylmethyl group . This group is found in various compounds and has been studied for its potential applications .


Molecular Structure Analysis

The molecular structure of related compounds has been studied. For example, the crystal structure of N-(benzo[d][1,3]dioxol-5-ylmethyl)-4-methylaniline has been published .


Chemical Reactions Analysis

Again, while specific reactions involving your compound are not available, related compounds have been synthesized and evaluated for their antitumor activities .

Scientific Research Applications

Prevention of Cerebral Vasospasm The compound has been investigated for its potential in preventing cerebral vasospasm, a significant complication following subarachnoid hemorrhage (SAH). Studies on rabbit models demonstrated that oral administration of endothelin receptor antagonists, closely related to Benzo[1,3]dioxol-5-ylmethyl-(3-ethoxy-4-methoxy-benzyl)-amine hydrochloride, significantly reduced the constriction of the basilar artery post-SAH, suggesting a potential therapeutic application in treating human vasospasm resulting from SAH (Zuccarello et al., 1996).

Cancer Metastasis Inhibition Research targeting the urokinase receptor (uPAR) identified compounds structurally similar to this compound, showing significant inhibition of breast cancer cell invasion, migration, and adhesion. These findings indicate a potential application in reducing tumor volumes and metastasis in cancer treatment (Wang et al., 2011).

Pulmonary Hypertension Management The effectiveness of endothelin A receptor antagonists, which share structural features with this compound, in reversing hypoxic pulmonary vasoconstriction in neonates, was demonstrated in perinatal lamb models. This suggests a potential application in managing pulmonary hypertension in neonates (Coe et al., 2002).

Neuroleptic Activity Benzamides structurally related to this compound have shown promising neuroleptic activity, potentially offering new avenues for the treatment of psychosis with fewer side effects compared to traditional medications (Iwanami et al., 1981).

Anti-Pruritic Activity Compounds with structural similarities to this compound have demonstrated significant anti-pruritic activity in models of atopic dermatitis, suggesting potential therapeutic applications in managing itch-associated responses without adverse effects such as weight loss (Maekawa et al., 2006).

Properties

IUPAC Name

1-(1,3-benzodioxol-5-yl)-N-[(3-ethoxy-4-methoxyphenyl)methyl]methanamine;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H21NO4.ClH/c1-3-21-17-8-13(4-6-15(17)20-2)10-19-11-14-5-7-16-18(9-14)23-12-22-16;/h4-9,19H,3,10-12H2,1-2H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OJVVUABMBVJUEA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C=CC(=C1)CNCC2=CC3=C(C=C2)OCO3)OC.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H22ClNO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

351.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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